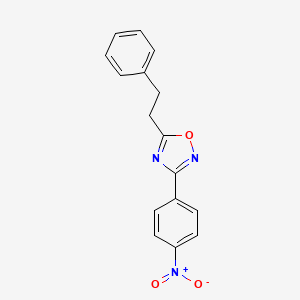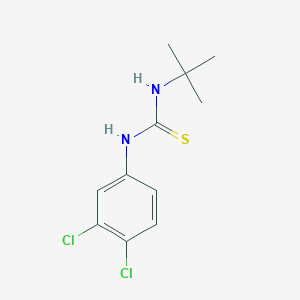
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DMXB-A, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have beneficial effects in a range of neurological and inflammatory conditions. In
科学的研究の応用
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been studied extensively in preclinical models for its potential therapeutic effects in a range of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. Studies have shown that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and improve symptoms in models of schizophrenia.
作用機序
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide acts as an agonist at the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune system. Activation of this receptor has been shown to have anti-inflammatory effects, improve cognitive function, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to modulate the release of other neurotransmitters, including dopamine and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
実験室実験の利点と制限
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, it is important to note that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has a relatively short half-life and can be rapidly metabolized, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of interest is the exploration of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide as a potential therapeutic agent in other conditions, such as multiple sclerosis and depression. Additionally, further research is needed to better understand the mechanisms underlying the effects of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide on neurotransmitter release and inflammation.
合成法
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with 3-pyridinecarboxylic acid to form the corresponding amide, which is then oxidized to the ketone using manganese dioxide. The final product is obtained through a reaction between the ketone and 1,4-diaminobutane.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-13(2)15(10-12)16(20)7-8-17(21)19-14-4-3-9-18-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCTCHBUJUVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)



